molecular formula C9H18O2S B1430341 Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate CAS No. 1502982-10-6

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate

Cat. No.: B1430341
CAS No.: 1502982-10-6
M. Wt: 190.31 g/mol
InChI Key: LNFVHBDVRFMTTK-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate is a sulfur-containing ester derivative of propanoic acid. Its structure features a methyl ester group, a branched 2,2-dimethyl propanoate backbone, and a propylsulfanyl (S-propyl) substituent.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-propylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVHBDVRFMTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(propylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,2-dimethyl-3-(propylsulfanyl)propanoic acid+methanolacid catalystMethyl 2,2-dimethyl-3-(propylsulfanyl)propanoate+water\text{2,2-dimethyl-3-(propylsulfanyl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,2-dimethyl-3-(propylsulfanyl)propanoic acid+methanolacid catalyst​Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing by-product formation. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2,2-dimethyl-3-(propylsulfanyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylsulfanyl group can participate in various biochemical pathways, influencing the compound’s overall effect. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

3-(2-Methoxyphenyl)Propanoic Acid (CAS 6342-77-4)

  • Structure: Aromatic propanoic acid derivative with a methoxy group at the ortho position of the phenyl ring.
  • Key Properties : Molecular weight 180.20 g/mol, melting point 85–89°C, purity ≥97.0% .
  • Comparison: Unlike Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate, this compound lacks sulfur and branched alkyl groups. Its aromaticity and carboxylic acid group make it more polar, influencing solubility and reactivity.

Resmethrin (CAS 10453-86-8)

  • Structure : Cyclopropane ester with 2,2-dimethyl and 2-methyl-1-propenyl substituents, coupled to a benzylfuranyl group.
  • Key Properties : Used as a pyrethroid insecticide, restricted to public health applications due to environmental persistence .
  • Comparison: Both compounds feature ester groups and branched alkyl chains. However, Resmethrin’s cyclopropane ring and aromatic furanyl moiety contrast with the sulfur-containing aliphatic structure of this compound.

1,2,2-Trimethylpropyl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate

  • Structure: Phosphonamidoate with a hydroxyethylamino group and trimethylpropyl chain.
  • Key Properties : Contains phosphorus, enabling applications in coordination chemistry or catalysis .
  • Comparison : The phosphorus center and hydroxyethyl group differentiate it from the sulfur- and ester-based target compound.

Research Findings and Limitations

  • Sulfur vs. Phosphorus : Sulfur-containing compounds (e.g., the target) may exhibit distinct reactivity in nucleophilic substitutions compared to phosphorus analogs .
  • Branched vs. Aromatic Chains: Branched aliphatic esters (target) likely have lower melting points and higher volatility than aromatic analogs (e.g., 3-(2-methoxyphenyl)propanoic acid) .
  • Environmental Impact: Unlike Resmethrin, this compound lacks documented environmental restrictions, but its sulfur group could influence biodegradability .

Biological Activity

Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate is an organic compound with the molecular formula C9H18O2S. This compound has garnered interest in scientific research due to its potential biological activities and applications in drug discovery. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H18O2S
  • IUPAC Name : this compound
  • Functional Groups : Ester, thioether

The presence of the propylsulfanyl group is significant as it may influence the compound's interaction with biological systems, potentially enhancing its reactivity and biological activity.

The biological activity of this compound is likely mediated through its interaction with various biological targets. The propylsulfanyl group can participate in biochemical pathways, potentially modulating enzyme activities or receptor interactions. However, detailed studies on its specific molecular targets are still necessary to fully elucidate these mechanisms.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Compounds containing sulfur groups have been noted for their antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various microbial strains, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Certain thioether compounds have demonstrated potential in reducing inflammation in biological systems.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological implications of thioether compounds:

  • Antimicrobial Activity :
    • A study highlighted the synthesis of thioether derivatives that exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
    • The structure-activity relationship (SAR) indicated that modifications to the sulfanyl group could enhance potency.
  • Antioxidant Studies :
    • Research conducted by Sharma et al. (2022) demonstrated that thioether compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .
  • Case Study on Drug Development :
    • A case study explored the use of this compound as a lead compound for developing anti-inflammatory drugs. The study found that certain modifications increased its efficacy in inhibiting pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityStructural Differences
Methyl 2,2-dimethylpropanoateLimited biological activityLacks sulfanyl group
Ethyl 2,2-dimethyl-3-(propylsulfanyl)propanoateEnhanced solubility but similar activityEthyl group instead of methyl
Methyl 2,2-dimethyl-3-(methylsulfanyl)propanoateModerate antimicrobial activityContains a methyl instead of propyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate
Reactant of Route 2
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Methyl 2,2-dimethyl-3-(propylsulfanyl)propanoate

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